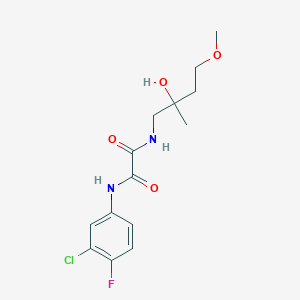

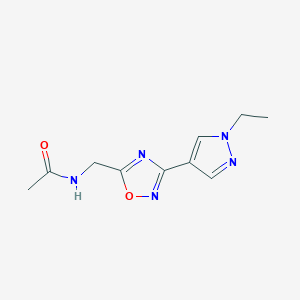

![molecular formula C8H15Br2N3OSi B2816027 2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane CAS No. 1569084-15-6](/img/structure/B2816027.png)

2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The synthesis of 4,5-dibromo-1H-1,2,3-triazole involves various routes and reactions with different compounds .Molecular Structure Analysis

The structure of 1,2,4-triazole derivatives can be complex and varies based on the specific compound. For example, some coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand have a two-dimensional (2D) 4-connected framework .Chemical Reactions Analysis

Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles lead to the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary. For example, some compounds are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities of 1.77–1.80 g cm −3 .Scientific Research Applications

Synthesis and Characterization of Polymers

Homopolymers of 2-(trimethylsiloxy)ethyl methacrylate, with degrees of polymerization ranging from 5 to 50, were synthesized and characterized. These polymers underwent transformation to produce poly{2-[(3,5-dinitrobenzoyl)oxy]ethyl methacrylate}s, showcasing a method of modifying polymer surfaces for potential applications in materials science. The polymers were characterized using gel permeation chromatography and nuclear magnetic resonance spectroscopy, revealing narrow molecular weight distributions. This research provides insights into the synthesis and potential applications of polymers with specific functional groups (Orphanou, Simmons, & Patrickios, 2000).

Novel Silane Compounds in Li-ion Batteries

Novel silane compounds, including {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane, were synthesized and evaluated as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds demonstrated the ability to dissolve various lithium salts and showed high lithium-ion conductivities, suggesting potential use in enhancing the performance and lifespan of lithium-ion batteries (Amine et al., 2006).

Silyl Heterocycles in Synthetic Chemistry

A novel class of 2-silylated heterocycles was synthesized through reactions involving bromo(methoxy)methyltrimethylsilane, offering a new pathway for the synthesis of 1,3-dithiolanes, oxathiolanes, thiazolidines, and oxazolidines. This work expands the toolbox of synthetic chemists, providing new strategies for constructing silyl-substituted heterocyclic compounds with potential applications in pharmaceuticals and materials science (Degl'Innocenti et al., 2007).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives have been studied for their potential as anticancer agents . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to the desired therapeutic effect.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

It is known that 1,2,4-triazole derivatives can have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This can improve their bioavailability and therapeutic efficacy.

Result of Action

It is known that 1,2,4-triazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Safety and Hazards

Future Directions

The future directions of research on 1,2,4-triazole derivatives could involve further exploration of their synthesis, analysis, and potential applications in various fields. For example, the development of more efficient and environmentally safe methods for the synthesis of biologically active compounds is one of the main goals in the area of organic synthesis .

properties

IUPAC Name |

2-[(3,5-dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br2N3OSi/c1-15(2,3)5-4-14-6-13-8(10)11-7(9)12-13/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQHUTDZCYCWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C(=NC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br2N3OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

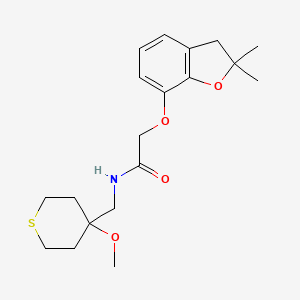

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2815946.png)

![3-methyl-5-{(Z)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2815951.png)

![2,3-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2815955.png)

![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)

![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2815966.png)